molecular formula C23H14BrClN2OS2 B11269661 3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11269661
M. Wt: 513.9 g/mol
InChI Key: UQFYWLQROMBCTP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the thiazoloquinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-bromophenyl group: This step might involve a substitution reaction using a brominated aromatic compound.

    Addition of the 3-chlorobenzyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Halogen atoms can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinazolines: Other compounds in this family with similar structures.

    Bromophenyl derivatives: Compounds with the 4-bromophenyl group.

    Chlorobenzyl derivatives: Compounds with the 3-chlorobenzyl group.

Uniqueness

3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C23H14BrClN2OS2

Molecular Weight

513.9 g/mol

IUPAC Name

3-(4-bromophenyl)-4-[(3-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C23H14BrClN2OS2/c24-16-10-8-15(9-11-16)20-21-26(13-14-4-3-5-17(25)12-14)22(28)18-6-1-2-7-19(18)27(21)23(29)30-20/h1-12H,13H2

InChI Key

UQFYWLQROMBCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)Br)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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